Sulfanitran-13C6
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Overview
Description
Sulfanitran-13C6 is a stable isotope-labeled compound, specifically labeled with carbon-13. It is a derivative of Sulfanitran, which is an antibacterial and anticoccidial agent commonly used in poultry feeds. Sulfanitran also acts as a multidrug resistance protein 2 (MRP2) stimulator, increasing the affinity of MRP2 for estradiol-17-β-D-glucuronide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanitran-13C6 involves the incorporation of carbon-13 into the sulfanilamide ring of Sulfanitran. The process typically starts with the preparation of carbon-13 labeled aniline, which is then subjected to nitration to form carbon-13 labeled nitroaniline. This intermediate is further reacted with acetic anhydride to produce carbon-13 labeled acetanilide. The final step involves the sulfonation of carbon-13 labeled acetanilide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is essential for the purification and isolation of this compound .
Chemical Reactions Analysis
Types of Reactions
Sulfanitran-13C6 undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Amino derivatives of this compound.
Reduction: Sulfonic acid derivatives.
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Sulfanitran-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of Sulfanitran in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sulfanitran.
Industry: Applied in the development of new antibacterial and anticoccidial agents for veterinary use .
Mechanism of Action
Sulfanitran-13C6 exerts its effects by stimulating multidrug resistance protein 2 (MRP2). This stimulation increases the affinity of MRP2 for estradiol-17-β-D-glucuronide, facilitating its transport and excretion. The molecular targets of this compound include the MRP2 protein and associated pathways involved in drug resistance and metabolism .
Comparison with Similar Compounds
Sulfanitran-13C6 is unique due to its stable isotope labeling, which allows for precise tracing in various studies. Similar compounds include:
Sulfaphenazole-13C6: Another carbon-13 labeled sulfonamide used in similar applications.
Sulfanilamide-13C6: A carbon-13 labeled derivative of sulfanilamide, used in metabolic and pharmacokinetic studies
These compounds share similar applications but differ in their specific molecular targets and pathways, highlighting the uniqueness of this compound in stimulating MRP2 and its associated effects .
Properties
Molecular Formula |
C14H13N3O5S |
---|---|
Molecular Weight |
341.29 g/mol |
IUPAC Name |
N-[4-[(4-nitrophenyl)sulfamoyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetamide |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4+1,5+1,8+1,9+1,11+1,14+1 |
InChI Key |
GWBPFRGXNGPPMF-BWWUJVEXSA-N |
Isomeric SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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